3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Structural Biology Antibiotic Resistance β-Lactamase

3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 53013-51-7) is a chlorinated isoxazole-4-carboxamide derivative that constitutes the defining side-chain pharmacophore of the semisynthetic penicillin antibiotic cloxacillin. The compound features a 5-methylisoxazole core with a 2-chlorophenyl substituent at position 3 and a primary carboxamide at position 4.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.66
CAS No. 53013-51-7
Cat. No. B2860222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
CAS53013-51-7
Molecular FormulaC11H9ClN2O2
Molecular Weight236.66
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N
InChIInChI=1S/C11H9ClN2O2/c1-6-9(11(13)15)10(14-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H2,13,15)
InChIKeyOZFANALXKZFARG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 53013-51-7): Core Pharmacophore of Isoxazolyl Penicillins and Versatile Heterocyclic Building Block for Anti-Infective Drug Discovery


3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 53013-51-7) is a chlorinated isoxazole-4-carboxamide derivative that constitutes the defining side-chain pharmacophore of the semisynthetic penicillin antibiotic cloxacillin. The compound features a 5-methylisoxazole core with a 2-chlorophenyl substituent at position 3 and a primary carboxamide at position 4 [1]. In cloxacillin, this moiety is appended via an amide linkage to the 6-aminopenicillanic acid nucleus, where the ortho-chloro substitution on the phenyl ring is critical for conferring β-lactamase stability and the characteristic anti-staphylococcal spectrum of the isoxazolyl penicillin class [2]. Beyond its established role in antibiotics, this carboxamide scaffold serves as a key synthetic intermediate for diversified compound libraries, including TGR5 agonists and β-lactamase inhibitors [1].

Why 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 53013-51-7) Cannot Be Generically Substituted: Ortho-Chloro Regiochemistry and Carboxamide Positioning Dictate Target Engagement and Synthetic Utility


Isoxazole carboxamides with the same core scaffold but different substitution patterns exhibit markedly divergent biological and structural behavior, precluding facile interchange. The ortho-chloro substituent on the phenyl ring of CAS 53013-51-7 is indispensable for the conformational dynamics and β-lactamase recognition profile observed in cloxacillin: structural analyses demonstrate that replacement with an unsubstituted phenyl ring (as in oxacillin) or addition of a second chlorine atom (as in dicloxacillin) yields distinct ligand poses and altered conformational heterogeneity within the β-lactamase active site [1]. Furthermore, the 4-carboxamide orientation is structurally non-redundant with the 3-carboxamide or 5-carboxamide regioisomers, which exhibit different hydrogen-bonding geometries and pharmacological profiles in anticonvulsant screening models [2]. These regio- and stereochemical constraints mean that generic isoxazole carboxamide analogs cannot reproduce the binding interactions, synthetic reactivity, or analytical reference properties of the target compound.

Quantitative Differentiation Evidence for 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 53013-51-7) Versus Closest Structural Analogs


Ortho-Chloro Substitution Alters Conformational Heterogeneity in β-Lactamase Active Site: Direct Crystallographic Comparison of Cloxacillin (2-Cl) Versus Oxacillin (H) and Dicloxacillin (2,6-diCl)

Room-temperature serial synchrotron crystallography of CTX-M-14 β-lactamase (class A, from Klebsiella pneumoniae) in complex with three isoxazolyl penicillins reveals that the ortho-chloro substituent present in cloxacillin—whose side chain is 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide—generates a conformational ensemble distinct from both oxacillin (unsubstituted phenyl) and dicloxacillin (2,6-dichlorophenyl). All three structures were solved at comparable resolution (~1.7 Å), with conserved active-site hydrogen bonds to Ser70, Asn104, Ser130, Asn132, Asn170, Thr235, and Ser237 maintained across the series. However, chlorination of the phenyl ring increases conformational heterogeneity: the three derivatives, differing only by one and two chlorine atoms respectively, adopt distinct conformations within the binding pocket [1]. The 2-chlorophenyl moiety in cloxacillin balances steric bulk and electronic effects in a manner that is not achievable with the unsubstituted phenyl of oxacillin or the symmetrically substituted 2,6-dichlorophenyl of dicloxacillin.

Structural Biology Antibiotic Resistance β-Lactamase Serial Crystallography Conformational Dynamics

Chlorine Substituent Number Dictates β-Lactamase Kinetic Parameters: Cloxacillin (2-Cl) Versus Oxacillin (0-Cl) Turnover and Michaelis Constants

Literature kinetic data curated in the referenced structural study indicate that oxacillin (unsubstituted phenyl) and cloxacillin (2-chlorophenyl) exhibit distinct kcat and KM values against certain β-lactamases, with reported values of kcat = 105 s⁻¹ and KM = 0.04 mM for oxacillin, versus kcat = 90 s⁻¹ and KM = 0.04 mM for cloxacillin against a reference enzyme [1]. Although the KM values are identical, the modestly lower turnover number for cloxacillin may reflect the steric and electronic influence of the ortho-chloro substituent on the acylation/deacylation equilibrium. For dicloxacillin (2,6-dichloro), no comparable kinetic parameters were available in the database, underscoring the unique position of the monochloro derivative as the best-characterized intermediate substitution state [1].

Enzyme Kinetics β-Lactamase Antibiotic Resistance Substrate Profiling

Monoamine Oxidase A Competitive Inhibition: Target Compound Demonstrates Measurable Target Engagement (ChEMBL Evidence)

The target compound (CAS 53013-51-7) was tested for inhibition against human placental Monoamine Oxidase A (MAO-A), where competitive inhibition was experimentally observed [1]. This direct biochemical evidence distinguishes the primary carboxamide from N-substituted derivatives such as N-(3,4-difluorophenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide, which shows an EC50 of 5.58 × 10³ nM against the T-type calcium channel Cav3.1 (an unrelated target) [2], and from N-[4-(5-tert-butyltriazol-1-yl)phenyl]-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide, which is essentially inactive against Cdc25B phosphatase (IC50 > 5.0 × 10⁴ nM) [3]. The parent carboxamide thus exhibits a distinct target selectivity profile that is masked or altered upon N-aryl derivatization.

Monoamine Oxidase Enzyme Inhibition Neuropharmacology Competitive Inhibition

Regioisomeric Carboxamide Positioning on the Isoxazole Ring Determines Anticonvulsant Pharmacophore Activity: 4-Carboxamide Versus 3-Carboxamide Scaffolds

In the foundational study of N-aryl isoxazolecarboxamides as anticonvulsant agents by Lepage et al., the most active derivatives were those bearing the carboxamide at the 3-position of the isoxazole ring, with N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide exhibiting an oral ED50 of 5.5 mg/kg in the rat maximal electroshock seizure (MES) model and a TD50 exceeding 500 mg/kg [1]. The 4-carboxamide regioisomer series (to which CAS 53013-51-7 belongs) was not the primary focus of that study, indicating that the 4-carboxamide orientation occupies a distinct and underexplored region of chemical space within the isoxazole anticonvulsant pharmacophore. This regioisomeric difference is chemically absolute: the 4-carboxamide cannot be mimicked by 3-carboxamide or 5-carboxamide isomers because the vector of the carboxamide hydrogen-bond donor/acceptor relative to the ring heteroatoms is fundamentally altered.

Medicinal Chemistry Anticonvulsant Isoxazole Regioisomers Structure-Activity Relationship

Synthetic Utility as a Cloxacillin Key Intermediate: Industrial-Scale Process Chemistry with Bis(trichloromethyl)carbonate Methodology (Patent CN1535960A)

The carboxylic acid analog of the target compound, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 23598-72-3), is explicitly identified in patent CN1535960A as the direct precursor to the acid chloride, which is the key intermediate for cloxacillin sodium synthesis [1]. The carboxamide (CAS 53013-51-7) occupies a strategic position in this synthetic sequence as the stable, storable amide form that can be hydrolyzed to the acid or directly derivatized. The patented process using bis(trichloromethyl)carbonate as a chlorinating agent (molar ratio: acid/carbonate/catalyst = 1:0.34–0.8:0.001–0.5) replaces hazardous reagents such as thionyl chloride or phosphorus oxychloride, reducing environmental burden while maintaining high yield [1]. In contrast, the 3-(3-chlorophenyl) and 3-(4-chlorophenyl) regioisomers do not serve as intermediates for any marketed isoxazolyl penicillin, making the ortho-chloro substitution a strict requirement for this industrial application.

Process Chemistry Penicillin Intermediate Green Chemistry Cloxacillin Manufacturing

Available Purity Grades and Vendor-Supplied Specifications Enable Direct Procurement for Analytical and Synthetic Applications

CAS 53013-51-7 is commercially available from multiple reputable suppliers with documented purity specifications. abcr GmbH supplies the compound at 90% purity (Catalog No. AB340935) . MolCore offers a high-purity grade at NLT 97% under ISO-certified quality systems, suitable for global pharmaceutical R&D and quality control applications . Leyan (Shanghai Haohong Biomedical) lists the compound at 90% purity (Product No. 1397730) . In contrast, the direct carboxylic acid analog (CAS 23598-72-3) is classified as Cloxacillin EP Impurity D, underscoring that the carboxamide form and the acid form serve distinct roles in pharmaceutical analysis: the carboxamide is the active pharmacophore precursor, while the acid is a specified impurity [1]. This analytical differentiation is critical for quality control laboratories that must distinguish between the desired carboxamide side chain and the hydrolytic degradation product (free acid).

Analytical Reference Standard Quality Control Procurement Specification Purity Grade

Optimal Research and Industrial Application Scenarios for 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 53013-51-7)


Structural Biology of β-Lactamase–Isoxazolyl Penicillin Complexes: Cloxacillin Pharmacophore Reference

Research groups investigating the structural basis of β-lactamase recognition and hydrolysis of isoxazolyl penicillins should procure CAS 53013-51-7 as the authentic cloxacillin side-chain pharmacophore. Room-temperature serial crystallography studies have demonstrated that the ortho-chloro substituent generates conformational heterogeneity in the CTX-M-14 active site that differs from both the unsubstituted phenyl (oxacillin) and 2,6-dichlorophenyl (dicloxacillin) analogs [1]. The availability of this compound as a standalone carboxamide enables co-crystallization, soaking, and computational docking studies using the isolated pharmacophore, decoupled from the β-lactam core, to systematically dissect the contribution of the chlorine atom to binding pose and dynamics.

Generic Cloxacillin Process Development and Impurity Reference Standard Qualification

Pharmaceutical manufacturers developing generic cloxacillin sodium active pharmaceutical ingredient (API) require CAS 53013-51-7 as both a synthetic intermediate precursor and an analytical reference standard. The patented bis(trichloromethyl)carbonate route described in CN1535960A uses the corresponding carboxylic acid (readily accessible from the carboxamide by hydrolysis) to prepare the acid chloride coupling partner for 6-aminopenicillanic acid [2]. Furthermore, the carboxamide must be distinguished from the free acid (Cloxacillin EP Impurity D, CAS 23598-72-3) in impurity profiling, as the acid represents a hydrolytic degradation product rather than the intact pharmacophore [3]. Procuring the carboxamide at ≥97% purity (available from ISO-certified vendors) ensures suitability for both synthetic scale-up and chromatographic system suitability testing.

Medicinal Chemistry SAR Exploration of Isoxazole-4-Carboxamide Derivatives Targeting Monoamine Oxidase and Neurological Indications

Medicinal chemistry programs investigating monoamine oxidase A (MAO-A) inhibition should use CAS 53013-51-7 as the foundational scaffold for derivative synthesis. The parent compound has demonstrated competitive MAO-A inhibition [4], establishing a baseline activity profile against which N-substituted derivatives can be benchmarked. Because the 4-carboxamide regioisomer occupies a distinct chemical space relative to the more extensively explored 3-carboxamide anticonvulsant series (where the benchmark ED50 is 5.5 mg/kg p.o. in rat MES for the optimal 3-carboxamide derivative) [5], systematic exploration of 4-carboxamide N-aryl derivatives may reveal novel anticonvulsant or neuropsychiatric leads with differentiated intellectual property positions.

β-Lactamase Inhibitor Discovery: Chlorine-Dependent Pharmacophore Optimization

The observation that progressive chlorination of the isoxazole phenyl ring (0-Cl → 2-Cl → 2,6-diCl) modulates both conformational dynamics and β-lactamase kinetic parameters [1] positions CAS 53013-51-7 as the critical intermediate chlorination state for structure-based design of novel β-lactamase inhibitors. Researchers can use the 2-chlorophenyl carboxamide as a synthetic platform to prepare focused libraries where the chlorine atom is systematically replaced by other halogens, pseudohalogens, or bioisosteres, while using the kinetic and structural data for the oxacillin and dicloxacillin analogs as boundary conditions. This approach enables the elucidation of the exact electronic and steric contributions of the ortho-substituent to target binding.

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